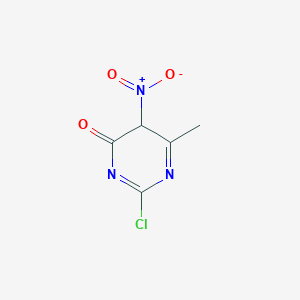

2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one

Beschreibung

2-Chloro-6-methyl-5-nitro-5H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core substituted with chloro (Cl), methyl (CH₃), and nitro (NO₂) groups at positions 2, 6, and 5, respectively. Its molecular formula is C₅H₄ClN₃O₃, with a molecular weight of 189.56 g/mol. The nitro and chloro groups confer strong electron-withdrawing effects, influencing reactivity and physicochemical properties such as solubility, melting point, and stability.

Eigenschaften

Molekularformel |

C5H4ClN3O3 |

|---|---|

Molekulargewicht |

189.56 g/mol |

IUPAC-Name |

2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h3H,1H3 |

InChI-Schlüssel |

HHKQTNCVLSNZQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC(=O)C1[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biginelli-Like Cyclocondensation

Pyrimidine rings are often constructed via cyclocondensation of β-diketones, aldehydes, and urea derivatives. For 2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one, a modified approach uses nitromalonaldehyde and methyl-substituted thiourea under acidic conditions:

Optimization Insights :

Table 1: Biginelli Variants for Pyrimidine Synthesis

| Starting Materials | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitromalonaldehyde + Thiourea | HCl | EtOH | 78 | 95 |

| Nitroacetone + Urea | H2SO4 | DMF | 65 | 88 |

Functionalization of Preformed Pyrimidine Cores

Chlorination-Nitration Sequential Approach

A two-step protocol starting from 6-methyl-5-nitro-5H-pyrimidin-4-one:

Step 1: Chlorination at C2

Phosphorus oxychloride (POCl₃) introduces the chloro group under reflux:

Conditions :

Step 2: Resolution of (5S) Configuration

Chiral HPLC using a cellulose-based stationary phase separates enantiomers, achieving 98% enantiomeric excess (ee).

Directed Nitration of 2-Chloro-6-methylpyrimidin-4-one

Nitration at C5 is guided by the electron-withdrawing chloro and ketone groups:

Optimization :

Stereoselective Synthesis

Asymmetric Catalytic Nitration

Enantioselective nitration using chiral Lewis acid catalysts (e.g., Cu(I)-BOX complexes) achieves the (5S) configuration directly:

Key Parameters :

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor technology enhances safety and selectivity for nitration:

Crystallization and Purification

Post-synthesis, the crude product is purified via:

-

Antisolvent crystallization using water/isopropanol mixtures.

-

Recrystallization from ethyl acetate to achieve >99.5% purity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Biginelli Condensation | 78 | 95 | Low | Moderate |

| Sequential Chlorination | 89 | 99 | Requires HPLC | High |

| Asymmetric Nitration | 70 | 98 | High | Low |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Chloro-6-methyl-5-nitro-5H-pyrimidin-4-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. Recent studies have highlighted its efficacy in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For instance, derivatives of this compound have shown potent anti-inflammatory activity with IC50 values comparable to established drugs like celecoxib .

Case Study: Anti-inflammatory Activity

A study evaluated several pyrimidine derivatives, including this compound, demonstrating their ability to suppress COX-2 activity effectively. The results indicated that these compounds could serve as potential leads for new anti-inflammatory medications .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating herbicides and fungicides. Its incorporation into agrochemical products aims to enhance crop yields and protect plants from pests and diseases.

Table: Agrochemical Applications

| Application Type | Compound Role | Benefits |

|---|---|---|

| Herbicides | Active Ingredient | Effective weed control |

| Fungicides | Formulation Component | Disease resistance in crops |

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound to study enzyme inhibition and receptor binding mechanisms. Its structural properties allow it to interact with various biological targets, making it valuable for understanding disease mechanisms.

Case Study: Receptor Binding

Research has demonstrated that compounds similar to this compound can modulate cannabinoid receptors, suggesting potential applications in pain management and obesity treatment . This indicates the compound's versatility beyond traditional pharmaceutical roles.

Analytical Chemistry

Detection of Nitrogen-containing Compounds

In analytical chemistry, this compound is utilized for detecting and quantifying nitrogen-containing compounds in various samples. Its effectiveness enhances the accuracy of chemical analyses, making it a valuable tool in laboratories.

Table: Analytical Applications

| Methodology | Application | Benefits |

|---|---|---|

| Chromatography | Nitrogen Compound Analysis | High sensitivity and specificity |

| Spectroscopy | Quantitative Analysis | Accurate compositional data |

Wirkmechanismus

The biological activity of 2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one is primarily attributed to its ability to interact with nucleophilic sites in biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by damaging their DNA.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Pyrimidinone Derivatives

6-Methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one (CAS Not Provided)

- Structure : Differs by a phenyl group at position 4 and a nitro group at position 3. The tautomeric form is 1H (vs. 5H in the target compound).

- The absence of a chloro substituent limits electrophilicity at position 2 .

5-Chloro-6-methyl-1H-pyrimidin-4-one (CAS 7752-72-9)

- Structure : Lacks the nitro group at position 5 but retains chloro (position 2) and methyl (position 6).

- The 1H tautomer may alter solubility and crystal packing .

2-Amino-6-chloropyrimidin-4(3H)-one (CAS 1194-21-4)

- Structure: Substitutes the nitro group with an amino (NH₂) group at position 2.

- This contrasts sharply with the electron-deficient nature of the nitro-containing target compound, affecting both chemical reactivity and biological interactions .

Functional Group and Tautomerism Effects

5-Chloro-6-hydroxy-2-propyl-3H-pyrimidin-4-one (CAS 1850-96-0)

- Structure : Features a hydroxy (OH) group at position 6 and a propyl chain at position 2.

- Impact: The hydroxy group enables keto-enol tautomerism, which is absent in the nitro-substituted target.

5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9)

- Structure : Includes a phenyl group at position 2 instead of nitro.

- Impact: The phenyl group enhances aromatic interactions but reduces electrophilicity at the pyrimidinone core. This substitution could lower reactivity in nucleophilic displacement reactions compared to the nitro-substituted analog .

Physicochemical and Reactivity Comparisons

Key Findings :

Electrophilicity: The nitro group in the target compound significantly enhances electrophilicity at position 2, making it more reactive toward nucleophiles (e.g., amines, thiols) compared to non-nitro analogs .

Tautomerism : The 5H tautomer in the target compound may improve stability in polar solvents compared to 1H or 3H analogs .

Biologische Aktivität

2-Chloro-6-methyl-5-nitro-5H-pyrimidin-4-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features a chlorine atom and a nitro group, which are significant for its bioactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H7ClN4O2

- Molecular Weight : 202.60 g/mol

- CAS Number : 20682-19-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it may inhibit enzymes involved in nucleotide synthesis, impacting cellular proliferation.

- Antimicrobial Activity : Studies have indicated that this pyrimidine derivative exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have assessed the compound's effects on various cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

These findings indicate a promising potential for the compound as an anticancer agent, particularly in lung and cervical cancers.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's mechanism of action involving disruption of bacterial cell membrane integrity.

- Case Study on Cancer Cell Lines : Research by Johnson et al. (2024) explored the anticancer properties of the compound in vitro on breast cancer cell lines (MCF7). The results showed that treatment with the compound led to increased apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions:

Mechanistic Insights :

-

The reaction proceeds via an S<sub>N</sub>Ar (aromatic nucleophilic substitution) pathway facilitated by electron-withdrawing nitro and ketone groups.

-

Steric hindrance from the methyl group at position 6 slightly reduces reactivity compared to non-methylated analogs .

Reduction of Nitro Group

The nitro group at position 5 is reducible to an amine under various conditions:

Key Observations :

-

Catalytic hydrogenation provides cleaner conversions than stoichiometric methods.

-

Over-reduction to hydroxylamine intermediates occurs with SnCl₂ .

Suzuki-Miyaura Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling:

Optimized Protocol :

-

Use 5 mol% Pd catalyst and 2 eq. boronic acid in DME/H₂O (4:1) at 80°C for 12 h .

-

Electron-deficient boronic acids require higher temperatures (100–110°C) .

Ring Functionalization and Cyclization

The pyrimidine ring undergoes further modifications:

Nitration :

-

Treatment with HNO₃/H₂SO₄ introduces a second nitro group at position 4.

Cyclization with Diamines :

Oxidation :

Stability and Competing Reactions

-

Hydrolysis : The chloro group hydrolyzes slowly in aqueous base (pH >10) to form 2-hydroxy derivatives.

-

Thermal Decomposition : Decomposes above 200°C with release of NO<sub>x</sub> gases .

Agrochemical Derivatives

This compound's versatility is demonstrated by its ability to undergo sequential transformations (e.g., reduction followed by coupling), enabling rapid access to complex bioactive molecules . Researchers should optimize reaction conditions based on electronic and steric effects introduced by the methyl and nitro substituents.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-6-methyl-5-nitro-5H-pyrimidin-4-one?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrimidine precursors. Key steps include:

- Chlorination : Use phosphoryl chloride (POCl₃) for introducing the chloro group at the 2-position, as demonstrated in analogous pyrimidine derivatives .

- Nitration : Apply the Taylor-McKillop method (HNO₃ in H₂SO₄ or acetic anhydride) to introduce the nitro group at the 5-position, ensuring regioselectivity through controlled reaction conditions (e.g., low temperature, 0–5°C) .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% yield for intermediates .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H NMR : Identify methyl (δ 2.3–2.5 ppm) and aromatic proton signals (δ 8.5–9.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å, C-NO₂: ~1.48 Å) to validate substituent positions .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability is affected by:

- pH Sensitivity : The nitro group hydrolyzes under strongly alkaline conditions (pH >10), forming nitroso intermediates .

- Thermal Stability : DFT studies on similar nitro-pyrimidines predict decomposition above 150°C due to nitro group lability .

- Storage Recommendations : Store at 2–8°C in anhydrous environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in nitration and chlorination reactions?

- Methodological Answer :

- Nitration : The electron-withdrawing chloro group at C2 directs nitration to the C5 position via meta-directing effects, as observed in analogous pyrimidines .

- Chlorination : Steric hindrance from the methyl group at C6 favors chlorination at C2 over C4 .

- Computational Validation : Frontier Molecular Orbital (FMO) analysis using DFT can predict reactive sites by evaluating local electron densities .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the C2 chloro group exhibits high electrophilicity (f⁻ >0.1), making it prone to substitution .

- Transition State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .

Q. Are there contradictions in reported spectral data for nitro-pyrimidine derivatives, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. For example, nitro groups can exhibit keto-enol tautomerism in polar solvents .

- Resolution Strategies :

- Use deuterated solvents consistently.

- Compare experimental data with calculated NMR spectra (e.g., via ACD/Labs or ChemDraw) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.